molecular formula C10H14N2OS B14286818 7-Ethenyl-5,5-dimethyl-4,5,6,7-tetrahydro-1,2,3-benzothiadiazol-7-ol CAS No. 113931-72-9

7-Ethenyl-5,5-dimethyl-4,5,6,7-tetrahydro-1,2,3-benzothiadiazol-7-ol

Cat. No.: B14286818
CAS No.: 113931-72-9
M. Wt: 210.30 g/mol
InChI Key: OCIBXIMVLHPSCT-UHFFFAOYSA-N
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Description

7-Ethenyl-5,5-dimethyl-4,5,6,7-tetrahydro-1,2,3-benzothiadiazol-7-ol is a complex organic compound with a unique structure that includes a benzothiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethenyl-5,5-dimethyl-4,5,6,7-tetrahydro-1,2,3-benzothiadiazol-7-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-Ethenyl-5,5-dimethyl-4,5,6,7-tetrahydro-1,2,3-benzothiadiazol-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiadiazole compounds.

Scientific Research Applications

7-Ethenyl-5,5-dimethyl-4,5,6,7-tetrahydro-1,2,3-benzothiadiazol-7-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Ethenyl-5,5-dimethyl-4,5,6,7-tetrahydro-1,2,3-benzothiadiazol-7-ol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Ethenyl-5,5-dimethyl-4,5,6,7-tetrahydro-1,2,3-benzothiadiazol-7-ol include other benzothiadiazole derivatives and related heterocyclic compounds.

Uniqueness

What sets this compound apart is its unique structure, which imparts specific chemical and biological properties

Properties

CAS No.

113931-72-9

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

7-ethenyl-5,5-dimethyl-4,6-dihydro-1,2,3-benzothiadiazol-7-ol

InChI

InChI=1S/C10H14N2OS/c1-4-10(13)6-9(2,3)5-7-8(10)14-12-11-7/h4,13H,1,5-6H2,2-3H3

InChI Key

OCIBXIMVLHPSCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C1)(C=C)O)SN=N2)C

Origin of Product

United States

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